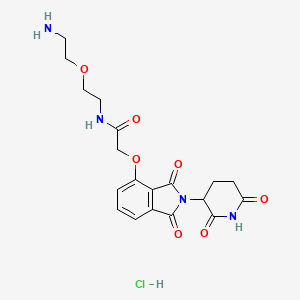

Thalidomide 4'-oxyacetamide-PEG1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

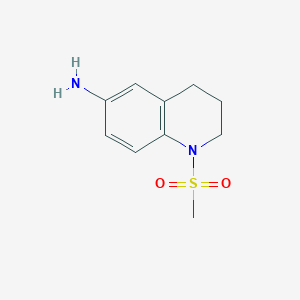

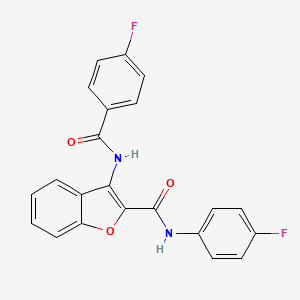

Thalidomide - linker 13 is a compound that has garnered significant attention in the field of medicinal chemistry. Thalidomide itself is a well-known immunomodulatory drug that has been used in the treatment of various conditions, including multiple myeloma and leprosy. The addition of linker 13 to thalidomide enhances its potential for targeted drug delivery and therapeutic applications, particularly in the development of proteolysis targeting chimeras (PROTACs).

Scientific Research Applications

Thalidomide - linker 13 has a wide range of scientific research applications, including:

Chemistry: Used in the development of PROTACs for targeted protein degradation, facilitating the study of protein function and interactions

Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and the role of specific proteins in disease pathways

Medicine: Utilized in the treatment of cancers, such as multiple myeloma, by targeting and degrading oncogenic proteins. .

Industry: Applied in the development of novel therapeutics and drug delivery systems, enhancing the efficacy and specificity of treatments

Mechanism of Action

The mechanism of action of thalidomide - linker 13 involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding alters the substrate specificity of CRBN, leading to the recruitment and subsequent degradation of target proteins. The degradation of these proteins disrupts key cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation and modulation of immune responses .

Biochemical Analysis

Biochemical Properties

Thalidomide-O-amido-PEG-C2-NH2 hydrochloride interacts with the E3 ubiquitin ligase, cereblon . The nature of these interactions involves the binding of the Thalidomide-based cereblon ligand to the E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell .

Cellular Effects

The effects of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride on cells and cellular processes are primarily related to its role in the degradation of target proteins . By binding to the E3 ubiquitin ligase, cereblon, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride involves its role as a ligand-linker conjugate in PROTAC technology . It binds to the E3 ubiquitin ligase, cereblon, leading to the degradation of target proteins . This can result in changes in gene expression and impacts on various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 13 involves the conjugation of thalidomide with a specific linker molecule. The process typically begins with the preparation of thalidomide, followed by the introduction of the linker through a series of chemical reactions. Common synthetic routes include the use of amide bond formation, esterification, and click chemistry. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of thalidomide - linker 13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Thalidomide - linker 13 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide - linker 13 may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Comparison with Similar Compounds

Thalidomide - linker 13 is unique in its ability to facilitate targeted protein degradation through the PROTAC mechanism. Similar compounds include lenalidomide and pomalidomide, which are also thalidomide derivatives with immunomodulatory and anti-cancer properties. thalidomide - linker 13 stands out due to its enhanced specificity and efficacy in targeting and degrading proteins .

List of Similar Compounds:

- Lenalidomide

- Pomalidomide

- Iberdomide

- Avadomide

properties

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHZYDONNHUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)

![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)